![molecular formula C13H12N4O2S B3048992 ethyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate CAS No. 189325-51-7](/img/structure/B3048992.png)

ethyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate

概要

説明

Ethyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate is a chemical compound with the CAS Number: 189325-51-7. It has a molecular weight of 288.33 and its IUPAC name is ethyl (2H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate .

Synthesis Analysis

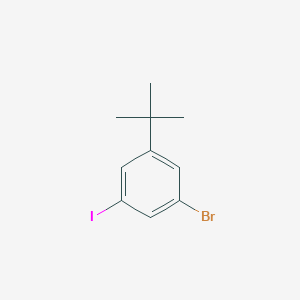

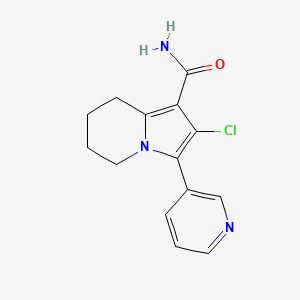

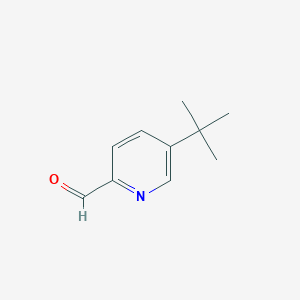

The synthesis of similar compounds has been reported in the literature. For instance, a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives have been synthesized by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H12N4O2S/c1-2-19-10(18)7-20-13-15-12-11(16-17-13)8-5-3-4-6-9(8)14-12/h3-6H,2,7H2,1H3,(H,14,15,17) .科学的研究の応用

Cancer Therapy

The compound has been studied for its potential in cancer therapy . It’s been found that cancer cells have a higher iron requirement than normal cells . This compound, being an iron chelator, can significantly inhibit cancer cell proliferation . The compound selectively binds to ferrous ions, but not to ferric ions, and the addition of Fe2+ abolishes the cytotoxicity of the compound . It has shown strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 with IC50 values of 0.59, 0.86, 1.31, and 0.92 μM, respectively .

Cell Cycle Arrest

The compound has been found to arrest the cell cycle at the G1 phase . This means it can stop the cell from dividing and proliferating, which is a key mechanism in controlling the growth of cancer cells .

Apoptosis Induction

The compound has been found to induce significant apoptosis in A549 cells in dose and time-dependent manners . Apoptosis is a process of programmed cell death that occurs in multicellular organisms, and inducing apoptosis in cancer cells is a common strategy in cancer therapy .

Iron Chelation

The compound has been found to act as an iron chelator . Iron chelators are natural or synthetic small molecules that bind iron ion with a high affinity . They were initially used in the treatment of iron ion-overload syndromes, but are now being repurposed to treat cancers .

Antimalarial Activity

Derivatives of the compound have been studied for their effects on in vitro antimalarial activity . This suggests that the compound could potentially be used in the development of new antimalarial drugs .

Anti-HIV Activity

Indole derivatives, which this compound is a part of, have been reported to have potential anti-HIV-1 activity . This suggests that the compound could potentially be used in the development of new anti-HIV drugs .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Ethyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate is a synthetic compound that primarily targets iron ions in the body . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

This compound acts as an iron chelator , binding to iron ions with high affinity . . This selective binding is a unique aspect of its mode of action.

Biochemical Pathways

By binding to ferrous ions, this compound can significantly inhibit cancer cell proliferation . This is because rapidly proliferating cancer cells have a higher iron requirement than normal cells . Therefore, decreasing intracellular iron ion levels can inhibit cancer cell proliferation, making iron ion depletion a potential therapeutic strategy for the treatment of cancers .

Result of Action

The compound has shown strong antiproliferative activity in vitro against various cancer cells . It has been observed to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in a dose and time-dependent manner . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provided evidence that induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

The cytotoxicity of this compound on A549 cells decreases with the increase of ferrous ions concentrations, indicating that the addition of ferrous ions can abolish the cytotoxicity of this compound . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors, such as the concentration of ferrous ions.

特性

IUPAC Name |

ethyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c1-2-19-10(18)7-20-13-15-12-11(16-17-13)8-5-3-4-6-9(8)14-12/h3-6H,2,7H2,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQBFKRQKBPLLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70418774 | |

| Record name | ethyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate | |

CAS RN |

189325-51-7 | |

| Record name | ethyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2S)-piperidin-2-yl]ethan-1-one hydrochloride](/img/structure/B3048920.png)

![5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B3048923.png)

![4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B3048926.png)

![3-Amino-2-[(3-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B3048927.png)

![2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B3048929.png)